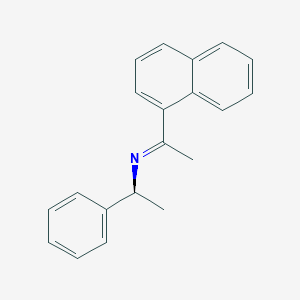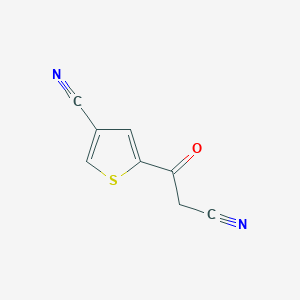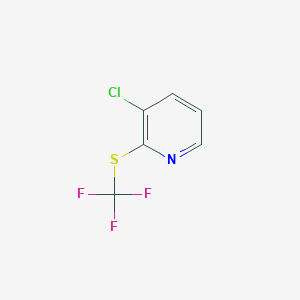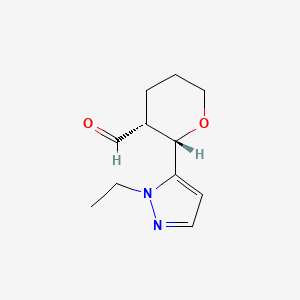![molecular formula C9H12N2O B11757873 (E)-propoxy[(pyridin-3-yl)methylidene]amine](/img/structure/B11757873.png)
(E)-propoxy[(pyridin-3-yl)methylidene]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-プロポキシ[(ピリジン-3-イル)メチリデン]アミンは、プロポキシアミンとピリジン-3-カルバルデヒドの縮合から得られるシッフ塩基化合物です。シッフ塩基は、金属との安定な錯体を形成する能力や生物活性など、様々な分野、特に医薬品化学において幅広い用途があることで知られています。
準備方法
合成経路と反応条件
(E)-プロポキシ[(ピリジン-3-イル)メチリデン]アミンの合成は、一般的にプロポキシアミンとピリジン-3-カルバルデヒドの縮合反応によって行われます。この反応は、エタノールまたはメタノールなどの溶媒中で、反応を促進するために触媒量の酢酸を加えて行われることが多いです。反応混合物は通常、シッフ塩基が完全に形成されるまで数時間還流されます。生成物はろ過によって分離し、再結晶によって精製されます。
工業的生産方法
工業的環境では、(E)-プロポキシ[(ピリジン-3-イル)メチリデン]アミンの合成は、同様の反応条件を使用してスケールアップすることができます。連続フローリアクターの使用は、反応の効率と収率を向上させることができます。 さらに、マイクロ波支援合成は、シッフ塩基を製造するためのグリーンで効率的な方法として検討されており、反応時間の短縮やエネルギー消費の低減などの利点を提供しています .
化学反応の分析
反応の種類
(E)-プロポキシ[(ピリジン-3-イル)メチリデン]アミンは、以下を含む様々な化学反応を起こすことができます。
酸化: この化合物は、対応する酸化物または他の酸化された誘導体を形成するために酸化することができます。
還元: 還元反応は、シッフ塩基を対応するアミンとアルデヒドに戻すことができます。
置換: この化合物は、プロポキシ基またはピリジン環が他の官能基で置換される求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、過マンガン酸カリウム、三酸化クロムなどがあります。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: 求核置換反応は、通常、水酸化ナトリウムまたは炭酸カリウムなどの塩基の存在下で起こります。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によって酸化物またはヒドロキシル誘導体が生成される可能性がありますが、還元によって出発アミンとアルデヒドが再生されます。
科学研究における用途
化学: この化合物は、配位化学におけるリガンドとして使用され、潜在的な触媒的および電子的な特性を持つ金属錯体を形成します。
生物学: シッフ塩基、(E)-プロポキシ[(ピリジン-3-イル)メチリデン]アミンを含む、抗菌性、抗真菌性、抗ウイルス活性を示しており、薬物開発の候補となっています.
医学: この化合物が金属との安定な錯体を形成する能力は、金属ベースの薬剤の設計など、治療的用途のために検討されてきました。
工業: シッフ塩基は、その安定性と反応性のために、染料、顔料、ポリマーの合成に使用されます。
科学的研究の応用
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Medicine: The compound’s ability to form stable complexes with metals has been explored for therapeutic applications, such as in the design of metal-based drugs.
Industry: Schiff bases are used in the synthesis of dyes, pigments, and polymers due to their stability and reactivity.
作用機序
(E)-プロポキシ[(ピリジン-3-イル)メチリデン]アミンの作用機序は、金属イオンと安定な錯体を形成する能力に関係しています。これらの金属錯体は、酵素やDNAなどの生体分子と相互作用し、様々な生物学的効果をもたらす可能性があります。 この化合物の抗菌活性は、微生物の細胞膜を破壊し、重要な酵素を阻害する能力に起因しています .
類似の化合物との比較
類似の化合物
(E)-N-[(2-アリールイミダゾ[1,2-a]ピリジン-3-イル)メチリデン]ピリジン-2-アミン: これらのシッフ塩基は構造が似ており、薬理学的特性について研究されてきました.
ピリジン-3-カルバルデヒド誘導体: ピリジン-3-カルバルデヒドから誘導された化合物は、類似の反応性と用途を持っています。
独自性
(E)-プロポキシ[(ピリジン-3-イル)メチリデン]アミンは、プロポキシ基とピリジン環の特定の組み合わせにより、独特の化学的および生物学的特性を有しており、独自性があります。安定な金属錯体を形成する能力と潜在的な抗菌活性は、さらなる研究開発のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
(E)-N-[(2-arylimidazo[1,2-a]pyridine-3-yl)methylidene]pyridin-2-amines: These Schiff bases are similar in structure and have been studied for their pharmacological properties.
Pyridine-3-carbaldehyde derivatives: Compounds derived from pyridine-3-carbaldehyde share similar reactivity and applications.
Uniqueness
(E)-propoxy[(pyridin-3-yl)methylidene]amine is unique due to its specific combination of the propoxy group and the pyridine ring, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential antimicrobial activity make it a valuable compound for further research and development.
特性
分子式 |
C9H12N2O |
|---|---|
分子量 |
164.20 g/mol |
IUPAC名 |
(Z)-N-propoxy-1-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C9H12N2O/c1-2-6-12-11-8-9-4-3-5-10-7-9/h3-5,7-8H,2,6H2,1H3/b11-8- |
InChIキー |
QNBOLLYOPCWBRB-FLIBITNWSA-N |
異性体SMILES |
CCCO/N=C\C1=CN=CC=C1 |
正規SMILES |
CCCON=CC1=CN=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1-methyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11757791.png)


![6,8-Dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11757802.png)


![4-Fluoro-2-[(1E)-(hydroxyimino)methyl]phenol](/img/structure/B11757810.png)


![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11757841.png)

![(7S)-5-benzyl-5-azaspiro[2.4]heptan-7-amine hydrochloride](/img/structure/B11757852.png)
![(S)-3-Amino-1-methyl-5-methylene-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride](/img/structure/B11757877.png)
![tert-Butyl (octahydro-1H-cyclopenta[b]pyridin-6-yl)carbamate](/img/structure/B11757881.png)
